molecular formula C16H14N4O3S B5586186 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B5586186
M. Wt: 342.4 g/mol
InChI Key: VLDVNUSMSASKBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis involves the interaction of substituted benzylchlorides and chloroacetic acid, leading to novel derivatives. This process is validated through 1H NMR spectral data and elemental analysis, showcasing the method's reliability in producing targeted compounds with distinct structural features (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through spectral data, highlighting the presence of the amino group, methyl group at position 5, and the carboxamide NH group with varying positions depending on the substituent of the amide aromatic cycle. These spectral characteristics underline the compounds' structural integrity and consistency (Kolisnyk et al., 2015).

Chemical Reactions and Properties

The antimicrobial screening demonstrates that these compounds exhibit significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential for diverse chemical reactions and properties (Kolisnyk et al., 2015).

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines is diverse and depends on their specific biological activity. For instance, as anticancer agents, they can target various proteins such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

properties

IUPAC Name

3-(2-anilino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-12-15(24-13(9)14(17)22)18-8-20(16(12)23)7-11(21)19-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDVNUSMSASKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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